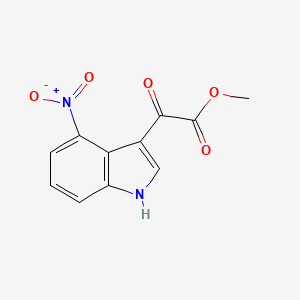
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate
概要
説明
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals This compound is characterized by the presence of a nitro group at the 4-position of the indole ring and an oxoacetate moiety at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate typically involves the following steps:
Nitration of Indole: The starting material, indole, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Esterification: The nitrated indole is then subjected to esterification with methyl oxalyl chloride in the presence of a base such as pyridine to form the oxoacetate moiety at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester moiety can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Aqueous acid or base.
Major Products:
Reduction: Methyl (4-amino-1H-indol-3-yl)(oxo)acetate.
Substitution: Various substituted indole derivatives.
Hydrolysis: 4-nitro-1H-indole-3-carboxylic acid.
科学的研究の応用
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biological Studies: The compound is employed in studies investigating the biological activity of indole derivatives and their interactions with biological targets.
作用機序
The mechanism of action of methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole moiety can bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways.
類似化合物との比較
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate can be compared with other indole derivatives such as:
Methyl (4-amino-1H-indol-3-yl)(oxo)acetate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
Methyl (4-chloro-1H-indol-3-yl)(oxo)acetate:
Methyl (4-methyl-1H-indol-3-yl)(oxo)acetate: The presence of a methyl group alters its steric and electronic properties, influencing its reactivity and biological interactions.
特性
分子式 |
C11H8N2O5 |
|---|---|
分子量 |
248.19 g/mol |
IUPAC名 |
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H8N2O5/c1-18-11(15)10(14)6-5-12-7-3-2-4-8(9(6)7)13(16)17/h2-5,12H,1H3 |
InChIキー |
GEFYSMKUMUGKKM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=O)C1=CNC2=C1C(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













